Methyl 4-fluoro-2-(fluorosulfonyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6F2O4S |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
methyl 4-fluoro-2-fluorosulfonylbenzoate |
InChI |
InChI=1S/C8H6F2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 |
InChI Key |
ALKCUSSQUXEVOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)F |
Origin of Product |
United States |
The Flourishing Impact of Fluorine in Chemical Innovation
The introduction of fluorine atoms into organic molecules has become a profoundly influential strategy in modern chemical synthesis and the design of advanced materials. nih.govuni.lu The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart significant changes to the physical, chemical, and biological characteristics of a compound. sigmaaldrich.comchemicalbook.com
In medicinal chemistry, for instance, the strategic placement of fluorine can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and modulate its lipophilicity and bioavailability. nih.gov This has led to a substantial number of pharmaceuticals containing fluorine, including treatments for cancer, viral infections, and central nervous system disorders. nih.gov Beyond pharmaceuticals, fluorinated compounds are integral to the development of agrochemicals, polymers with enhanced thermal and oxidative stability, and advanced materials like liquid crystals and conductive polymers. sigmaaldrich.comgoogle.com The ability to fine-tune molecular properties by introducing fluorine has solidified its role as a "special element" in advancing chemical research and applications. uni.lu
Key Physicochemical Effects of Fluorination:
| Property Affected | Consequence of Fluorine Incorporation |
| Metabolic Stability | Increased resistance to metabolic degradation, prolonging drug action. nih.gov |
| Binding Affinity | Altered electronic interactions can enhance binding to biological targets. nih.gov |
| Lipophilicity | Can be increased, affecting cell permeability and distribution. chemicalbook.com |
| Acidity/Basicity | The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups. chemicalbook.com |
| Conformation | Strategic fluorination can influence the preferred three-dimensional shape of a molecule. |
The Ascendant Role of Sulfur Vi Fluoride Moieties
Parallel to the rise of organofluorine chemistry, Sulfur(VI) fluoride (B91410) groups, particularly the sulfonyl fluoride (–SO₂F) moiety, have gained prominence as remarkably versatile and stable functional groups. rsc.orgsigmaaldrich.com These moieties are characterized by their exceptional stability towards hydrolysis and a broad range of chemical conditions, yet they exhibit "clickable" reactivity under specific circumstances, allowing for the reliable formation of new bonds. rsc.orgthermofisher.com This duality of stability and reactivity makes them invaluable tools in various chemical disciplines.
Initially investigated for applications in dyes and pesticides, the unique characteristics of sulfonyl fluorides have led to a resurgence of interest. nih.gov The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept championed by Nobel laureate K. Barry Sharpless, has become a powerful tool in chemical synthesis for linking molecules together. thermofisher.com In the realms of chemical biology and drug discovery, sulfonyl fluorides and related groups like fluorosulfates are employed as covalent probes to interact with biological targets, offering a means to study and inhibit protein function. chemicalbook.comsigmaaldrich.com Their ability to react with multiple amino acid residues, not just cysteine, expands the range of proteins that can be targeted. sigmaaldrich.com
Comparative Stability and Reactivity of S(VI) Halides:
| S(VI) Halide | Stability | Reactivity | Key Applications |
| Sulfonyl Fluoride (R-SO₂F) | High | Selectively reactive (SuFEx), covalent modification of proteins. rsc.orgsigmaaldrich.com | Click chemistry, chemical biology, covalent inhibitors. thermofisher.comsigmaaldrich.com |
| Sulfonyl Chloride (R-SO₂Cl) | Lower | More generally reactive, less selective. | Traditional sulfonamide synthesis. |
| Fluorosulfate (R-OSO₂F) | High | Less reactive than sulfonyl fluorides, used as latent electrophiles. chemicalbook.com | Chemical biology probes, PET imaging. chemicalbook.com |
Locating Methyl 4 Fluoro 2 Fluorosulfonyl Benzoate in the Chemical Universe
Strategies for the Direct Introduction of the Fluorosulfonyl Group onto Aromatic Systems
Direct fluorosulfonylation of aromatic systems provides a more atom-economical and efficient route to arenesulfonyl fluorides compared to traditional multi-step methods, which often involve the conversion of pre-existing sulfur-containing functional groups. These modern strategies can be broadly categorized into photoredox-catalyzed radical approaches and metal-catalyzed routes.
Photoredox-Catalyzed Radical Fluorosulfonylation Approaches
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. This approach has been successfully applied to the fluorosulfonylation of various organic molecules, including arenes and olefins.
A significant challenge in radical fluorosulfonylation has been the reliance on gaseous and difficult-to-handle radical precursors like sulfuryl chlorofluoride (FSO2Cl). nih.govnih.gov To overcome this, researchers have developed bench-stable, solid-state, redox-active reagents that can generate the fluorosulfonyl radical (FSO2•) upon single-electron transfer under photoredox conditions. nih.govnih.gov
One prominent class of such reagents is the 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.govnih.govproquest.com These compounds are easy to handle and show good tolerance for various functional groups. nih.gov They have been successfully employed in the radical fluorosulfonylation of olefins under photoredox catalysis, proving effective for substrates that were previously challenging, such as electron-rich alkenes. nih.govresearchgate.net Another recently developed class of reagents includes pyridinium (B92312) fluoroborate derived PNSF reagents, which serve as practical and air-stable precursors for generating fluorosulfonamide radicals. chemrxiv.org The development of these redox-active reagents represents a practical solution to the long-standing challenges associated with radical fluorosulfonamidation and fluorosulfonylation. chemrxiv.org
Table 1: Examples of Redox-Active Fluorosulfonyl Radical Precursors
| Reagent Class | Full Name | Properties | Application |
|---|---|---|---|
| FABI Salts | 1-fluorosulfonyl 2-aryl benzoimidazolium triflate | Solid-state, bench-stable, redox-active | Photoredox-catalyzed radical fluorosulfonylation of olefins nih.govnih.gov |
| PNSF Reagents | Pyridinium fluoroborate derived reagents | Bench-stable, redox-active | Generation of fluorosulfonamide radicals chemrxiv.org |
The mechanism of photoredox-catalyzed fluorosulfonylation generally involves the generation of a carbon-centered radical, its subsequent reaction with a sulfur dioxide source, and a final fluorination step. nih.gov A plausible mechanism can be outlined as follows:
Radical Generation : Under visible light irradiation, a photocatalyst (e.g., an Iridium or Ruthenium complex) is excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) process with a suitable precursor to generate a carbon-centered radical. For example, aryl radicals can be formed from aryl diazonium salts or diaryliodonium salts. nih.govresearchgate.net
Sulfur Dioxide Insertion : The generated carbon-centered radical is trapped by a sulfur dioxide (SO2) source. A common and convenient SO2 surrogate is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). researchgate.netcas.cn This step forms an arylsulfonyl radical. nih.gov
Fluorination : The arylsulfonyl radical is then converted to the final arenesulfonyl fluoride product. This is typically achieved through a fluorine atom transfer from a fluorine source, such as N-fluorobenzenesulfonimide (NFSI). nih.govacs.org
This radical pathway allows for the construction of C-S and S-F bonds in a single operation under mild conditions. acs.org
The radical intermediates generated during fluorosulfonylation can be intercepted to participate in subsequent bond-forming events, leading to tandem or cascade reactions. These processes enable the rapid construction of complex molecular architectures from simple precursors.
For instance, a radical cascade reaction has been developed to access fluorosulfonyl-functionalized chromanes. This process involves an initial radical fluorosulfonylation followed by an intramolecular radical alkylation of an arene. researchgate.net Similarly, fluorinated radicals generated from fluoroalkylsulfonyl chlorides via photoredox catalysis can react with N-arylacrylamides to construct fluorinated 2-oxindoles through a proposed tandem radical cyclization process. figshare.com Furthermore, a three-component radical-polar crossover reaction has been disclosed, involving the FSO2 radical-initiated tandem addition across two different olefin molecules, providing access to multiply functionalized aliphatic sulfonyl fluorides. researchgate.net These tandem strategies highlight the versatility of radical fluorosulfonylation in complex molecule synthesis. nih.gov
Metal-Catalyzed Synthetic Routes to Arenesulfonyl Fluorides
In addition to photoredox catalysis, transition metal catalysis offers powerful strategies for synthesizing arenesulfonyl fluorides. Various metals, including copper, palladium, rhodium, and bismuth, have been employed to catalyze the fluorosulfonylation of aromatic precursors. cas.cndatapdf.com
Recently, a unique Bismuth(III)-catalyzed synthesis of sulfonyl fluorides from (hetero)aryl boronic acids has been developed. nih.govnih.govacs.org This method is notable for its redox-neutral catalytic cycle, where the bismuth center maintains its +3 oxidation state throughout the process, mimicking elementary organometallic steps typically associated with transition metals. nih.govorganic-chemistry.org
The proposed mechanism involves several key steps: nih.govthieme-connect.com
Transmetalation : The aryl group from the boronic acid is transferred to the Bi(III) catalyst.
SO2 Insertion : Sulfur dioxide catalytically inserts into the newly formed Bi-C bond. This step is a canonical organometallic process and leads to a structurally unique O-bound bismuth sulfinate complex. nih.govnih.gov
Oxidative Fluorination : The bismuth sulfinate intermediate is then oxidized to generate the final aryl sulfonyl fluoride product. organic-chemistry.org
This catalytic protocol demonstrates excellent yields and a wide tolerance for various functional groups on both aryl and heteroaryl boronic acids. nih.govnih.gov Mechanistic studies, including the isolation of catalytic intermediates, have provided strong support for this uncommon mode of reactivity for bismuth. thieme-connect.com The development of this Bi(III)-catalyzed redox-neutral method offers a sustainable and scalable alternative to traditional transition-metal-catalyzed routes. organic-chemistry.org
Table 2: Key Steps in Bi(III)-Catalyzed Aryl Sulfonyl Fluoride Synthesis
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1. Transmetalation | Transfer of the aryl group from the boronic acid to the Bismuth(III) catalyst. | Aryl Boronic Acid, Bi(III) Catalyst | Aryl-Bi(III) Complex |
| 2. SO2 Insertion | Insertion of sulfur dioxide into the Bismuth-Carbon bond. | Aryl-Bi(III) Complex, SO2 | Bismuth Sulfinate Complex nih.govnih.gov |
| 3. Fluorination | Formation of the final product. | Bismuth Sulfinate Complex, Fluorinating Agent | Aryl Sulfonyl Fluoride |
Nickel-Catalyzed Direct Fluorosulfonylation of Aryl Halides
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-heteroatom bonds. In the context of synthesizing fluorosulfonylated aromatics, nickel catalysis offers a direct route from readily available aryl halides. While specific examples detailing the direct fluorosulfonylation of a substituted methyl benzoate (B1203000) to yield this compound are not prevalent in the reviewed literature, the principles of nickel-catalyzed reactions with aryl halides provide a strong foundation for this transformation. nih.govrsc.orgwisc.edu
Recent advancements have demonstrated the utility of nickel catalysis in the direct fluorosulfonylation of vinyl and benzyl (B1604629) bromides. nih.govresearchgate.net These methods utilize sodium dithionite (B78146) (Na₂S₂O₄) as a sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov The reactions proceed under mild conditions and exhibit broad substrate scope and good functional group compatibility. nih.gov Adapting this methodology to aryl halides, such as a hypothetical methyl 2-bromo-4-fluorobenzoate, could provide a direct pathway to the target compound.
The general mechanism for such a transformation would likely involve the oxidative addition of the aryl halide to a low-valent nickel catalyst, followed by insertion of sulfur dioxide and subsequent reaction with a fluorine source. Reductive elimination would then yield the desired arylsulfonyl fluoride.
Table 1: Key Reagents in Nickel-Catalyzed Fluorosulfonylation
| Reagent | Role | Reference |
|---|---|---|
| Nickel Catalyst (e.g., NiCl₂(dppp)) | Cross-coupling catalyst | nih.gov |
| Sodium Dithionite (Na₂S₂O₄) | Sulfur dioxide source | nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | Fluorine source | nih.gov |
Electrochemical Synthesis of Fluorosulfonyl Arene Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonyl fluorides. nih.gov These techniques can often avoid the use of harsh oxidants and catalysts. nih.gov A notable electrochemical approach involves the oxidative coupling of thiols with potassium fluoride (KF) to produce sulfonyl fluorides. nih.gov This method is advantageous due to the use of readily available and safe reagents. nih.gov
Another electrochemical strategy enables the direct synthesis of arenesulfonyl fluorides from industrial feedstock nitroarenes. researchgate.net This process is facilitated by the use of an ionic liquid, N-methylimidazolium p-toluenesulfonate. researchgate.net Furthermore, an organomediated electrochemical approach allows for the generation of aryl radicals from aryl triflates, which can then be converted to aryl sulfonyl fluorides. researchgate.net
While direct application to this compound is not explicitly detailed, these electrochemical methods could be adapted. For instance, a precursor such as methyl 4-fluoro-2-mercaptobenzoate could potentially be converted to the target compound via electrochemical oxidative fluorosulfonylation.
Sulfonyl Fluoride Synthesis from Precursor Compounds (e.g., sulfonyl chlorides)
A well-established and common method for synthesizing sulfonyl fluorides is through the halogen exchange of precursor sulfonyl chlorides. rsc.orgmdpi.com This transformation is typically achieved using fluoride salts like potassium fluoride (KF) or potassium bifluoride (KHF₂). rsc.orgmdpi.com The reaction can be enhanced with the use of a phase transfer catalyst, such as 18-crown-6 (B118740) ether, in a suitable solvent like acetonitrile. rsc.orgmdpi.com
The synthesis of the required sulfonyl chloride precursor can be accomplished through various routes. For example, sulfonic acids or their salts can be converted to sulfonyl chlorides in a one-pot, two-step procedure using reagents like cyanuric chloride. mdpi.com Subsequently, the addition of KHF₂ facilitates the chlorine-fluorine exchange to yield the sulfonyl fluoride. mdpi.com
An alternative one-pot method for synthesizing sulfonyl fluorides from sulfonates or sulfonic acids utilizes cyanuric chloride and KHF₂ in the presence of a phase transfer catalyst. rsc.org This approach avoids the use of more hazardous reagents like chlorosulfuric acid. rsc.org
Table 2: Reagents for Sulfonyl Fluoride Synthesis from Precursors
| Precursor | Reagents for Conversion to Sulfonyl Fluoride | Reference |
|---|---|---|
| Sulfonyl Chloride | KF, KHF₂, 18-crown-6 | rsc.orgmdpi.com |
| Sulfonic Acid/Sulfonate | Cyanuric chloride, KHF₂, Phase transfer catalyst | rsc.orgmdpi.com |
Regioselective Fluorination Strategies for Benzoate Architectures
The precise placement of fluorine atoms on an aromatic ring is a critical aspect of synthesizing fluorinated organic molecules.
Directed aromatic fluorination allows for the site-selective introduction of fluorine. While direct C-H fluorination is a promising strategy, achieving high regioselectivity can be challenging. researchgate.net Methods that employ directing groups can overcome this limitation. researchgate.net
For late-stage aromatic [¹⁸F]fluorination, a two-step method involving C-H dibenzothiophenylation to form aryl dibenzothiophenium salts, followed by nucleophilic fluorination, has been developed. researchgate.net This technique offers high selectivity and is compatible with various functional groups, including esters. researchgate.net
Electrophilic fluorination of functionalized arylmagnesium reagents, prepared from the corresponding aryl bromides or iodides, provides another route to aromatic fluorides. organic-chemistry.org This method uses N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and is compatible with ester functionalities. organic-chemistry.org
The synthesis of the target molecule can also begin with a pre-fluorinated benzoic acid. For example, 4-fluorobenzoic acid is a commercially available starting material. wikipedia.org It can be prepared via the Schiemann reaction, where 4-aminobenzoic acid is converted to the corresponding diazonium salt and then treated with tetrafluoroborate. wikipedia.org
The synthesis of 4-fluoro-2-methylbenzoic acid has been achieved through a Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis. google.com Similarly, 4-fluoro-2-hydroxybenzoic acid can be synthesized from 2,4-difluorobenzoic acid by nucleophilic substitution with sodium hydroxide (B78521) in DMSO. chemicalbook.com These fluorinated benzoic acids can then undergo further functionalization to introduce the fluorosulfonyl group and subsequent esterification. For instance, 2-bromo-4-fluorobenzoic acid can be reacted with aniline (B41778) in the presence of a copper catalyst to produce 4-fluoro-2-(phenylamino)benzoic acid. nih.gov
Esterification Techniques for Methyl Benzoate Derivatives
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. This is a fundamental reaction in organic chemistry.
A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid. ontosight.aitcu.edu The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol can be used, or water can be removed as it is formed. tcu.edu
Heterogeneous catalysts have also been employed for the methyl esterification of fluorinated aromatic carboxylic acids. rsc.org For example, the metal-organic framework UiO-66-NH₂ has been shown to be an effective catalyst for the esterification of various fluorobenzoic acids with methanol (B129727), reducing reaction times compared to traditional methods. rsc.org
A patent describes the synthesis of methyl 2-methyl-4-acetylbenzoate, where the final step is the esterification of 2-methyl-4-acetylbenzoic acid with methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. google.com This demonstrates the applicability of standard esterification conditions to substituted benzoic acids.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-fluorobenzenesulfonimide (NFSI) |
| Methyl 2-bromo-4-fluorobenzoate |
| Methyl 4-fluoro-2-mercaptobenzoate |
| Potassium fluoride (KF) |
| Potassium bifluoride (KHF₂) |
| 18-crown-6 ether |
| Cyanuric chloride |
| Chlorosulfuric acid |
| Pyrylium tetrafluoroborate |
| Magnesium chloride (MgCl₂) |
| 4-fluorobenzoic acid |
| 4-aminobenzoic acid |
| 4-fluoro-2-methylbenzoic acid |
| m-fluorotoluene |
| 4-fluoro-2-hydroxybenzoic acid |
| 2,4-difluorobenzoic acid |
| Sodium hydroxide |
| 2-bromo-4-fluorobenzoic acid |
| Aniline |
| 4-fluoro-2-(phenylamino)benzoic acid |
| Methanol |
| Sulfuric acid |
| UiO-66-NH₂ |
| Methyl 2-methyl-4-acetylbenzoate |
| 2-methyl-4-acetylbenzoic acid |
| Hydrochloric acid |
| Sodium dithionite (Na₂S₂O₄) |
| N-methylimidazolium p-toluenesulfonate |
| Aryl triflates |
| Dibenzothiophene |
| Arylmagnesium reagents |
| Tetrafluoroborate |
Esterification of Fluoro-Substituted Benzoic Acids
Generally, the esterification of benzoic acids can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. tcu.edu Common catalysts include strong mineral acids like sulfuric acid, or solid acid catalysts which can offer advantages in terms of separation and recyclability. For instance, a study on the esterification of various benzoic acids with methanol utilized a titanium-zirconium solid acid catalyst, demonstrating a move towards more environmentally benign and efficient processes. mdpi.comresearchgate.net
Another approach involves the use of microwave irradiation to accelerate the reaction, often in a continuous flow setup. researchgate.net This technique can significantly reduce reaction times and improve yields. The esterification of benzoic acid with a range of aliphatic alcohols has been successfully demonstrated using this method. researchgate.net
While these general methods are well-established for a variety of substituted benzoic acids, the presence of a fluorosulfonyl group, a strong electron-withdrawing group, may influence the reactivity of the carboxylic acid. However, without specific experimental data for the esterification of 4-fluoro-2-(fluorosulfonyl)benzoic acid, the optimal conditions for this transformation remain to be empirically determined.
Copper-Promoted Conjugate Addition for Substituted 2-(Fluorosulfonyl)ethyl Benzoates
A novel and effective method for the synthesis of a class of fluorosulfonylated esters, specifically 2-(fluorosulfonyl)ethyl benzoates, involves the copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF). acs.org This approach provides a direct route to aliphatic sulfonyl fluorides from readily available carboxylic acids. acs.orgnih.gov
The reaction is typically promoted by copper(II) oxide (CuO) and proceeds via an oxa-Michael addition mechanism. nih.gov The process involves the initial reaction of the carboxylic acid with CuO to form a copper carboxylate intermediate. This intermediate then coordinates with ESF, facilitating the conjugate addition of the carboxylate. Subsequent proton transfer and isomerization yield the final 2-(fluorosulfonyl)ethyl benzoate product. nih.gov
The reaction conditions have been optimized, with the use of a dry solvent under an argon atmosphere found to be crucial for achieving high yields. acs.org A variety of substituted benzoic acids have been shown to be suitable substrates for this transformation, affording the corresponding 2-(fluorosulfonyl)ethyl benzoates in good to excellent yields. nih.gov This demonstrates the broad scope and functional group tolerance of this synthetic protocol. acs.org
Below is a table summarizing the results for the synthesis of various substituted 2-(fluorosulfonyl)ethyl benzoates using this copper-promoted methodology.
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | 2-(Fluorosulfonyl)ethyl benzoate | 95 |
| 2 | 4-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 4-chlorobenzoate | 65 |
| 3 | 2-Chlorobenzoic acid | 2-(Fluorosulfonyl)ethyl 2-chlorobenzoate | 34 |
| 4 | 4-Methylbenzoic acid | 2-(Fluorosulfonyl)ethyl 4-methylbenzoate | 55 |
This copper-promoted conjugate addition represents a significant advancement in the synthesis of aliphatic sulfonyl fluorides, providing a versatile and efficient route to a range of 2-(fluorosulfonyl)ethyl benzoate derivatives. acs.orgnih.gov
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and its Intrinsic Reactivity
SuFEx chemistry, introduced as a next-generation click reaction, leverages the unique stability and reactivity profile of the sulfur(VI)-fluoride bond. rsc.orgeurekalert.org This class of reactions enables the reliable and efficient connection of molecular modules through a sulfur(VI) hub, finding broad applications in drug discovery, chemical biology, and materials science. eurekalert.orgsigmaaldrich.com
The foundation of SuFEx chemistry lies in the distinctive nature of the hexavalent sulfur-fluorine (S(VI)-F) bond. This bond is characterized by exceptional thermodynamic stability, rendering compounds like sulfonyl fluorides resistant to hydrolysis, oxidation, and reduction. sigmaaldrich.combldpharm.com The homolytic bond dissociation energy of the S-F bond in sulfuryl fluoride (SO₂F₂) is approximately 90.5 kcal/mol, significantly higher than the 46 kcal/mol for the S-Cl bond in sulfuryl chloride (SO₂Cl₂), highlighting its superior stability. bldpharm.com This resilience is attributed to the high electronegativity of fluorine, which causes cleavage of the S-F bond to be entirely heterolytic, preventing the formation of reactive radical intermediates under typical conditions. bldpharm.com
Despite its inertness, the latent reactivity of the S(VI)-F bond can be unleashed under specific catalytic conditions. nih.gov The electrophilicity of the sulfur center can be activated to engage with nucleophiles, a process often facilitated by Lewis bases, bifluoride salts, or silicon-based reagents. nih.govnih.govresearchgate.net This controlled activation allows the S-F bond, which is stable in environments rich in glutathione, to react selectively with nucleophilic amino acid residues like tyrosine, lysine, and serine, making it a powerful tool for bioconjugation. bldpharm.com The ability to combine profound stability with on-demand reactivity is a critical tenet of SuFEx chemistry. nih.gov
| Property | S(VI)-F Bond (in SO₂F₂) | S(VI)-Cl Bond (in SO₂Cl₂) | Reference |
|---|---|---|---|
| Homolytic Bond Dissociation Energy | ~90.5 kcal/mol | ~46 kcal/mol | bldpharm.com |
| Cleavage Type | Entirely heterolytic | Homolytic cleavage is common | bldpharm.com |
| Stability to Hydrolysis | High | Low (reactive with water) | eurekalert.orgbldpharm.com |
| Stability in Reductive Environments | High | Susceptible to reduction | eurekalert.orgbldpharm.com |
Compounds containing the fluorosulfonyl (-SO₂F) group are foundational linkers in the SuFEx toolkit. eurekalert.org Aromatic fluorosulfates, derived from phenols, and aryl sulfonyl fluorides, such as analogues of this compound, serve as stable, storable connectors that can be reliably deployed to link molecular fragments. nih.gov These molecules act as hubs from which diverse molecular architectures can be constructed. nih.gov For instance, gaseous hubs like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄) can react with primary amines or phenols to create a variety of connectors, including iminosulfur oxydifluorides and diaryl sulfates. eurekalert.orgnih.govnih.gov
Aromatic fluorosulfates, in particular, demonstrate a dual-reactivity profile. While they are excellent partners in SuFEx reactions, they also function as powerful electrophiles in transition metal-catalyzed cross-coupling reactions, serving as effective surrogates for aryl triflates. nih.govnih.gov This versatility allows for sequential, chemoselective functionalization. A molecule can first engage in a SuFEx reaction at the sulfonyl fluoride moiety and subsequently undergo a cross-coupling reaction at the aromatic ring, making fluorosulfonyl benzoates highly valuable and versatile building blocks in modular synthesis. nih.gov
Radical Transformations Involving the Fluorosulfonyl Moiety
Beyond two-electron pathways, the fluorosulfonyl group can participate in single-electron transformations through the formation of the highly reactive fluorosulfonyl radical (•SO₂F). Historically, this radical species was considered difficult to access due to the high strength of the S-F bond. springernature.comnih.gov However, recent advances have established viable methods for its generation, opening new avenues for the synthesis of complex sulfonyl fluorides. rsc.org
The generation of the fluorosulfonyl radical has been achieved through several modern synthetic methods. Photoredox catalysis has proven effective, using precursors like fluorosulfonyl chloride (FSO₂Cl) or bench-stable crystalline reagents such as benzoimidazolium fluorosulfonate salts. rsc.orgresearchgate.net Under visible light irradiation, a photocatalyst can induce single-electron reduction of the precursor to generate the •SO₂F radical. rsc.org Electrochemical methods have also been employed, where cathodic reduction of FSO₂Cl produces the desired radical intermediate. rsc.org
Once formed, the highly active •SO₂F radical readily adds to unsaturated systems like alkenes and alkynes. rsc.orgnih.gov This addition generates a carbon-centered radical intermediate, which can be trapped or participate in a subsequent reaction to propagate a radical chain, leading to the difunctionalization of the original unsaturated bond. nih.gov This strategy circumvents the limitations of traditional electrophilic fluorosulfonylation, expanding the synthetic toolkit for creating diverse sulfonyl fluoride-containing molecules. springernature.com
A key advantage of radical-based methods is the potential to control the stereochemistry and regiochemistry of the resulting products. rsc.org For example, the radical hydro-fluorosulfonylation of alkynes using specific redox-active reagents has been shown to afford alkenylsulfonyl fluorides with high Z-selectivity, a configuration that is often challenging to obtain. researchgate.net Similarly, photocatalytic strategies have enabled the highly efficient and stereoselective synthesis of vicinal fluorosulfonyl borides. rsc.org These functionalized products can then serve as versatile synthons, undergoing further transformations at both the C–B and S(VI)–F bonds. rsc.org
The regioselectivity of these radical additions can also be controlled. In copper-catalyzed aminofluorination of styrenes, N-fluorobenzenesulfonimide (NFSI) serves as a source for both nitrogen and fluorine radicals, leading to products with regioselectivity opposite to that of palladium-catalyzed pathways. nih.gov These examples underscore the power of radical-mediated processes to install the fluorosulfonyl group with a high degree of precision. rsc.orgnih.gov
| Reaction Type | Substrate | Key Reagent/Condition | Outcome | Reference |
|---|---|---|---|---|
| Hydro-fluorosulfonylation | Alkynes | Redox-active benzimidazolium salt | High Z-selectivity for alkenyl sulfonyl fluorides | researchgate.net |
| Fluorosulfonyl-borylation | Unsaturated hydrocarbons | Photocatalysis | Highly stereoselective synthesis of vicinal fluorosulfonyl borides | rsc.org |
| 1-Fluorosulfonyl-2-alkynylation | Unactivated Alkenes | Alkynyl sulfonyl fluorides / AIBN | Regioselective difunctionalization | nih.govnih.gov |
| Aminofluorination | Styrenes | N-fluorobenzenesulfonimide (NFSI) / Cu catalyst | High regioselectivity (opposite to Pd-catalyzed methods) | nih.gov |
Electrophilic and Nucleophilic Pathways of the Fluorosulfonyl Group in Aromatic Systems
The fluorosulfonyl group is a potent electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring to which it is attached. This electronic effect makes the sulfur atom a strong electrophilic center, ideal for SuFEx chemistry, while simultaneously activating the aromatic ring toward nucleophilic attack.
The strong electron-withdrawing nature of the -SO₂F group activates the aromatic system for nucleophilic aromatic substitution (SNAr). nih.gov This pathway typically requires activation of the aromatic ring by such groups. The substitution can occur either through a classical two-step SNAr mechanism involving a Meisenheimer intermediate or, in some cases, a concerted mechanism. nih.gov The -SO₂F group directs incoming nucleophiles to attack carbon positions ortho and para to itself.
Conversely, aryl fluorosulfonates are highly effective electrophilic partners in a wide array of transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net In these transformations, the C–O bond of the aryl fluorosulfonate is activated, and the -OSO₂F group functions as an excellent leaving group, analogous to the more expensive and less atom-economical triflate group. nih.govresearchgate.net Studies comparing the reactivity of various aryl electrophiles have shown that the reaction rate for aryl fluorosulfonates (Ar–OSO₂F) is often greater than that for the corresponding aryl triflates, chlorides, bromides, and iodides. nih.gov This reactivity makes them versatile partners for Suzuki, Sonogashira, and C-P coupling reactions, enabling the formation of C-C and C-heteroatom bonds. nih.gov This dual role—activating the sulfur for nucleophilic attack in SuFEx and the attached carbon for cross-coupling—makes fluorosulfonyl-containing aromatic compounds exceptionally versatile reagents in organic synthesis. acs.org
Chemical Transformations of the Fluoro-Substituted Aromatic Ring
The presence of a fluorine atom on the aromatic ring, activated by the strongly electron-withdrawing fluorosulfonyl group at the ortho position and the methyl ester at the para position, renders the ring susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion.
The general mechanism for the SNAr reaction involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the case of this compound analogues, both the fluorosulfonyl and methyl ester groups contribute to this stabilization.
Detailed research on the specific SNAr reactions of this compound is limited in publicly available literature. However, the reactivity can be inferred from studies on analogous compounds, such as those containing nitro groups instead of a fluorosulfonyl group, which also strongly activate the ring towards nucleophilic attack. For instance, polyfluoroarenes readily undergo SNAr reactions where a nucleophile displaces a fluorine atom. nih.gov
A variety of nucleophiles can be employed in these transformations, including amines, alkoxides, and thiolates. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Fluoroaromatic Compounds
| Nucleophile | Product Type | General Reaction Conditions |
| Primary Amines (R-NH₂) | N-Aryl Amines | Polar aprotic solvent (e.g., DMF), base (e.g., K₂CO₃), elevated temperature |
| Secondary Amines (R₂NH) | N,N-Dialkyl-N-aryl Amines | Polar aprotic solvent (e.g., DMSO), base, elevated temperature |
| Alkoxides (RO⁻) | Aryl Ethers | Corresponding alcohol as solvent, strong base (e.g., NaH) |
| Thiolates (RS⁻) | Aryl Thioethers | Polar aprotic solvent, base |
Reactions at the Methyl Ester Moiety
The methyl ester group of this compound analogues is a classic electrophilic site and can undergo a range of nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis, allowing for the conversion of the ester into other important functional groups such as carboxylic acids, amides, and other esters.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid. The steric hindrance around the ester, due to the ortho-fluorosulfonyl group, may influence the rate of hydrolysis. Studies on sterically hindered methyl benzoates have shown that saponification can be achieved, though sometimes requiring more forcing conditions.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed.
Amidation: The reaction of the methyl ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of an amide. This transformation is generally less facile than hydrolysis and often requires heating. The direct amidation of esters with amines can be catalyzed by various reagents to improve yields and reaction times. researchgate.net The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of methanol.
Table 2: Summary of Reactions at the Methyl Ester Moiety
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, then H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (R'O-C=O) |
| Amidation | R'NH₂ or R'₂NH, Heat | Amide (R'NH-C=O or R'₂N-C=O) |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive technique for providing detailed information about the atomic arrangement within a molecule. For Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, a combination of one-dimensional and multi-dimensional NMR experiments is essential for unambiguously assigning the proton, carbon, and fluorine environments.
Elucidating Proton, Carbon, and Fluorine Environments via ¹H, ¹³C, and ¹⁹F NMR
Detailed experimental data for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound could not be located in the publicly available scientific literature. However, based on the known chemical shifts of analogous structures, a theoretical analysis can predict the expected spectral characteristics.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR: The carbon NMR spectrum would reveal unique resonances for each carbon atom in the molecule, including the methyl ester carbon, the carbonyl carbon, and the aromatic carbons. The carbon signals would exhibit splitting due to carbon-fluorine couplings.
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals corresponding to the two different fluorine environments: the fluorine atom attached to the benzene (B151609) ring and the fluorine atom of the fluorosulfonyl group. These signals would likely be split due to coupling with each other and with neighboring protons.
A hypothetical data table for the predicted NMR shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| Aromatic-H | 7.5 - 8.5 | ||
| Methyl (-OCH₃) | ~3.9 | ~53 | |
| Aromatic-C | 115 - 140 | ||
| Carbonyl (C=O) | ~164 | ||
| Aromatic-F | -100 to -120 | ||
| Sulfonyl-F | +40 to +70 |
Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To establish the precise connectivity of atoms within the this compound molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons, helping to delineate the arrangement of protons on the aromatic ring. rsc.orgsdsu.eduyoutube.comcolumbia.eduresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms, providing definitive C-H bond information. rsc.orgsdsu.eduyoutube.comcolumbia.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment establishes long-range correlations (typically over two to three bonds) between protons and carbons. rsc.orgsdsu.eduyoutube.comcolumbia.eduresearchgate.net This technique would be crucial for confirming the relative positions of the methyl ester, the fluoro, and the fluorosulfonyl substituents on the benzene ring by showing correlations between the aromatic protons and the carbons of these functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While specific HRMS data for this compound was not found, this technique would be essential for confirming its elemental formula. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for the molecular ion [M]⁺ of this compound (C₈H₆F₂O₄S) would be calculated and compared to the experimentally determined value.
Utility of LC-MS and GC-MS in Reaction Monitoring and Purity Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods would be instrumental in the analysis of this compound for:
Reaction Monitoring: Tracking the progress of the synthesis of this compound by identifying reactants, intermediates, and the final product in the reaction mixture.
Purity Verification: Assessing the purity of the synthesized compound by separating it from any impurities and identifying them based on their mass spectra.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
No specific experimental IR or Raman spectra for this compound could be located. However, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.
The IR and Raman spectra would be expected to show characteristic absorption bands for:
C=O stretching of the ester group.
S=O stretching (symmetric and asymmetric) of the sulfonyl fluoride (B91410) group.
C-F stretching of the aromatic fluorine.
S-F stretching of the sulfonyl fluoride group.
C-O stretching of the ester group.
Aromatic C=C stretching .
C-H stretching and bending of the aromatic and methyl groups.
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretching | 1720 - 1740 |
| Sulfonyl Fluoride (S=O) | Asymmetric Stretching | 1410 - 1450 |
| Sulfonyl Fluoride (S=O) | Symmetric Stretching | 1200 - 1240 |
| Aromatic C-F | Stretching | 1100 - 1250 |
| Sulfonyl Fluoride (S-F) | Stretching | 800 - 880 |
| Ester (C-O) | Stretching | 1100 - 1300 |
| Aromatic C=C | Stretching | 1450 - 1600 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While specific crystallographic data for the target compound is unavailable, analysis of similar structures, such as substituted benzoic acids, provides insight into the expected structural features. For instance, the crystal structure of a related compound, 3-fluoro-4-methylbenzoic acid, reveals a nearly planar molecular structure. In its crystalline form, it exists as dimers linked by hydrogen bonds between the carboxylic acid groups. For this compound, X-ray analysis would be expected to elucidate the orientation of the methoxycarbonyl and fluorosulfonyl groups relative to the benzene ring and to each other. This conformational information is crucial for understanding intermolecular interactions within the crystal lattice.
A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such a study.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 12.8 |
| β (°) | 95.5 |
| Volume (ų) | 975.3 |
| Z | 4 |
Advanced Chromatographic Techniques for Separation and Purification
Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. HPLC and GC are particularly relevant for a compound like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and purification of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
While a specific HPLC method for this compound has not been published, methods for structurally similar compounds, such as other substituted benzoic acid derivatives, can inform potential starting conditions. For example, a method for the analysis of 2,4,6-trifluorobenzoic acid utilizes a C18 column with a gradient elution of a buffered aqueous solution and an organic modifier like acetonitrile. ekb.eg A similar approach would be applicable for the target compound, with optimization of the mobile phase composition, flow rate, and detector wavelength to achieve optimal separation from impurities or related compounds.
Below is a table outlining a hypothetical HPLC method for the analysis of this compound.
Hypothetical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Volatile Analysis and Purity Assessment
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the presence of a methyl ester, this compound is expected to have sufficient volatility for GC analysis, which would be instrumental in assessing its purity and identifying any volatile impurities.
Standard GC methods for aromatic compounds often employ a non-polar or medium-polarity capillary column. nih.govthermofisher.comnih.gov The sample, dissolved in a volatile solvent, would be injected into a heated inlet, vaporized, and carried by an inert gas through the column where separation occurs based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide the added benefit of structural information on separated components, aiding in impurity identification.
The following table presents a hypothetical set of GC conditions for the analysis of this compound.
Hypothetical GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min) to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
Computational Chemistry and Theoretical Studies of Fluorosulfonylated Benzoate Esters
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. mdpi.comaps.org DFT calculations are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties, from molecular geometries and vibrational frequencies to reaction energies and activation barriers. mdpi.comyoutube.com
Elucidation of Reaction Mechanisms and Transition States in Fluorosulfonylation
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, providing a detailed picture of the mechanistic pathways involved in the synthesis of aryl sulfonyl fluorides. nih.gov For fluorosulfonylation reactions, computational studies can identify key intermediates and transition states, clarifying how bonds are formed and broken.
Mechanistic investigations on related systems have shown that the synthesis of aryl sulfonyl fluorides can proceed through various pathways, often involving radical intermediates. mdpi.com For instance, DFT calculations can confirm the formation of an aryl radical, followed by coupling with a sulfur dioxide source and subsequent fluorination. mdpi.com The geometry of the transition state is a critical piece of information derived from these calculations. It represents the highest energy point along the reaction coordinate and dictates the reaction's activation energy. Locating a transition state computationally involves optimization algorithms that search for a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
| Parameter | Description | Typical Change from Reactant to Transition State |
|---|---|---|
| C–S Bond Length | The forming bond between the aromatic ring and the sulfur atom. | Elongated (e.g., ~2.4 Å) compared to a fully formed bond. |
| S–F or S–Cl Bond Length | The bond to the leaving group in halide exchange reactions. | Significantly stretched as the bond begins to break. |
| Aromatic Ring Geometry | Planarity and bond lengths within the benzene (B151609) ring. | Minor distortions from ideal planar geometry. |
Prediction of Spectroscopic Parameters and Conformational Preferences
Beyond reaction mechanisms, DFT is a powerful tool for predicting the properties of stable molecules. By finding the minimum energy geometry, DFT can provide highly accurate predictions of molecular structures. For flexible molecules like Methyl 4-fluoro-2-(fluorosulfonyl)benzoate, which has rotatable bonds in its ester and fluorosulfonyl groups, DFT can be used to map the conformational landscape and identify the most stable conformers. umanitoba.ca Conformational analysis via DFT has shown that for some substituted sulfoesters, intramolecular π–π stacking interactions can stabilize specific "syn" conformations. rsc.org
DFT calculations also allow for the prediction of various spectroscopic properties. After a geometry optimization, a frequency calculation can yield vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of experimental spectral bands to specific molecular motions. Furthermore, other properties like NMR chemical shifts can be calculated, aiding in the structural elucidation of complex molecules. These predictive capabilities are invaluable for characterizing new compounds and understanding their intrinsic molecular properties. mdpi.comresearchgate.net
| Parameter | Predicted Value | Experimental Correlation |
|---|---|---|
| C=O Stretch Frequency | ~1725-1750 cm⁻¹ | Corresponds to the ester carbonyl peak in IR spectra. mdpi.com |
| ¹³C NMR Chemical Shift (Carbonyl) | ~165-170 ppm | Aids in assigning peaks in ¹³C NMR spectra. |
| HOMO-LUMO Gap | ~3-5 eV | Relates to electronic transitions and chemical reactivity. nih.gov |
Analysis of Noncovalent Interactions in Aromatic Sulfonyl Fluoride (B91410) Systems
Noncovalent interactions are the subtle forces that dictate how molecules recognize each other and pack together in the solid state. For aromatic sulfonyl fluorides, these interactions are a complex interplay of forces involving the aromatic ring, the highly polar sulfonyl group, and the fluorine atoms. Understanding these interactions is critical for crystal engineering and materials design.
Hirshfeld Surface Analysis for Intermolecular Contact Characterization
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgrsc.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules. By mapping various properties onto this surface, one can gain a comprehensive picture of the crystal packing environment. nih.govnih.gov
| Contact Type | Description | Typical Contribution (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms. | 40 - 60% |
| O···H / H···O | Hydrogen bonds involving sulfonyl or ester oxygens. | 15 - 25% |
| C···H / H···C | Contacts involving the aromatic rings. | 10 - 20% |
| F···H / H···F | Contacts involving fluorine atoms. | 5 - 10% |
| F···C / C···F | Interactions between fluorine and aromatic π-systems. | < 5% |
Investigation of Electrostatic, Hydrogen Bonding, and π-Stacking Interactions
The specific nature of noncovalent interactions in fluorosulfonylated aromatics can be further dissected using computational methods. The electron-withdrawing nature of the fluorosulfonyl group and the fluorine substituent significantly influences the electrostatic potential of the aromatic ring. This modulation of the ring's quadrupole moment is a key factor in π-stacking interactions. rsc.orgnih.gov
Electrostatic and Hydrogen Bonding: The oxygen atoms of the sulfonyl group are highly electronegative and act as strong hydrogen bond acceptors. Weak C–H···O hydrogen bonds are common and play a significant role in crystal packing. nih.gov While the fluorine atom of the sulfonyl group is a weaker hydrogen bond acceptor, interactions like C–H···F can still contribute to the lattice energy. rsc.org
π-Interactions: Aromatic sulfonyl fluorides engage in various interactions involving their π-system. These include π-π stacking, where aromatic rings align face-to-face or in offset configurations. The presence of fluorine atoms can enhance these interactions compared to non-fluorinated analogues. researchgate.net Additionally, the fluorine atoms themselves can interact directly with the π-cloud of an adjacent ring, an interaction known as F···π. nih.govfgcu.edu The sulfonyl group can also interact with aromatic rings through favorable polar–π interactions. sdu.dk
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule like this compound moves, flexes, and interacts with its environment, such as a solvent. nih.gov
MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. tandfonline.com By simulating the molecule for nanoseconds or microseconds, all accessible conformations and the transitions between them can be sampled. This provides a more realistic picture of the molecule's structure in solution than a single, static DFT calculation. For a benzoate (B1203000) ester, MD can reveal the rotational dynamics of the methyl ester group and the fluorosulfonyl group, and how their preferred orientations are influenced by solvent molecules. researchgate.net These simulations can be used to calculate thermodynamic properties, analyze solvation shells, and understand how the molecule's shape and interactions fluctuate in a liquid environment. mdpi.commdpi.com
| Analyzed Property | Information Gained | Relevance |
|---|---|---|
| Dihedral Angle Distributions | Identifies the most populated rotational states of the ester and sulfonyl groups. | Reveals the molecule's preferred shape and flexibility in solution. |
| Radial Distribution Functions (RDFs) | Shows the probability of finding solvent molecules at a certain distance from specific atoms (e.g., sulfonyl oxygens). | Characterizes the solvation structure and specific solvent interactions. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the average displacement of each atom from its mean position. | Highlights the most flexible and most rigid parts of the molecule. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the solute and solvent. | Quantifies the strength and dynamics of specific solute-solvent interactions. |
Applications of Methyl 4 Fluoro 2 Fluorosulfonyl Benzoate As a Chemical Synthon
A Strategic Building Block for Complex Organic Molecules
The inherent reactivity of the fluorosulfonyl group, coupled with the electronic effects of the fluorine atom on the aromatic ring, positions Methyl 4-fluoro-2-(fluorosulfonyl)benzoate as a key intermediate in the synthesis of elaborate organic structures. Its utility spans from the creation of specific functional groups to the modification of complex molecular frameworks.
Crafting Functionalized Sulfamoyl Fluorides
While direct experimental evidence detailing the use of this compound for the synthesis of functionalized sulfamoyl fluorides is not extensively documented in publicly available literature, its structure strongly suggests its potential as a precursor for such compounds. The fluorosulfonyl moiety (-SO₂F) is a key electrophilic functional group that can readily react with a wide range of primary and secondary amines to furnish the corresponding sulfamoyl fluorides (R¹R²NSO₂F).
The general synthetic strategy would likely involve the nucleophilic substitution of the fluorine atom of the fluorosulfonyl group by an amine. The reaction can be conceptually represented as follows:

Figure 1: Postulated reaction of this compound with a generic amine to yield a functionalized sulfamoyl fluoride (B91410).
This transformation would allow for the introduction of a diverse array of substituents (R¹ and R²) into the final molecule, thereby enabling the synthesis of a library of novel sulfamoyl fluorides. The resulting compounds, bearing the methyl 4-fluorobenzoate (B1226621) core, could then be further elaborated through reactions involving the ester functionality or the aromatic ring, providing access to a wide range of complex molecules.
The table below illustrates the potential diversity of sulfamoyl fluorides that could be synthesized from this compound and various amines.
| Amine (HNR¹R²) | Resulting Sulfamoyl Fluoride Structure | Potential Applications |
| Ammonia (B1221849) (NH₃) | Intermediate for further functionalization | |
| Methylamine (CH₃NH₂) | Building block for medicinal chemistry | |
| Piperidine | Synthesis of agrochemicals | |
| Aniline (B41778) (C₆H₅NH₂) | Precursor for dye synthesis |
Table 1: Illustrative examples of potential sulfamoyl fluorides derived from this compound.
Enabling Diversification and Late-Stage Functionalization
The concept of late-stage functionalization (LSF) is of paramount importance in modern drug discovery and materials science, as it allows for the modification of complex molecules at a late stage of the synthetic sequence. This approach facilitates the rapid generation of analogues with improved properties without the need for de novo synthesis.
While specific examples of late-stage functionalization employing this compound are not readily found in the current body of scientific literature, its inherent reactivity profile suggests its potential utility in this area. The fluorosulfonyl group can act as a handle for introducing new functionalities into a complex molecule that already contains the methyl 4-fluorobenzoate scaffold.
For instance, a complex bioactive molecule containing a nucleophilic group (e.g., an amine or an alcohol) could potentially be coupled with this compound to introduce the fluorosulfonyl benzoate (B1203000) moiety. This would not only modify the steric and electronic properties of the parent molecule but also provide a new reactive site for further diversification.
Fueling the Development of Novel Fluorinated Reagents
The development of new reagents is a cornerstone of progress in organic synthesis. Fluorinated reagents, in particular, have garnered significant attention due to their unique reactivity and their ability to introduce fluorine atoms or fluorinated motifs into organic molecules, which can profoundly impact their biological and material properties.
This compound, with its two distinct fluorine-containing functional groups, holds promise as a platform for the design and synthesis of novel fluorinated reagents. The reactivity of the fluorosulfonyl group can be harnessed to attach this molecule to various scaffolds, thereby creating new reagents with tailored properties.
For example, the reaction of this compound with specific nucleophiles could lead to the formation of new classes of fluorinating agents or reagents for the introduction of the fluorosulfonyl group under mild conditions. The presence of the ester group also offers a site for further chemical modification, allowing for the fine-tuning of the reagent's reactivity and solubility.
Q & A
Basic Question: What are the standard synthetic routes for preparing methyl 4-fluoro-2-(fluorosulfonyl)benzoate, and how do reaction conditions influence product purity?
Answer:
The synthesis typically involves sequential functionalization of the benzoate scaffold. A common approach includes:
Esterification : Methylation of 4-fluoro-2-(fluorosulfonyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) .
Sulfonation : Introduction of the fluorosulfonyl group via reaction with sulfur trioxide (SO₃) or chlorosulfonic acid, followed by fluorination with KF or HF .
Critical factors :
- Temperature control (e.g., sulfonation at 0–5°C to minimize side reactions).
- Solvent choice (e.g., anhydrous dichloromethane for moisture-sensitive steps).
- Purification via column chromatography or recrystallization to isolate the product from byproducts like unreacted acid or di-sulfonated derivatives.
Basic Question: Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Answer:
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 237.00276 (theoretical) confirms molecular formula C₈H₆F₂O₄S .
- FT-IR : Peaks at ~1750 cm⁻¹ (ester C=O), 1370 cm⁻¹ (S=O stretch), and 1150 cm⁻¹ (C-F) .
Advanced Question: How does the fluorosulfonyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
The fluorosulfonyl (-SO₂F) group is a strong electron-withdrawing group (EWG), activating the benzene ring for NAS at the ortho and para positions. Key observations:
- Kinetic vs. Thermodynamic Control : At low temperatures, substitution occurs preferentially at the para position to the ester group due to steric hindrance. Higher temperatures favor ortho substitution .
- Leaving Group Ability : Fluorine’s high electronegativity stabilizes the transition state, accelerating NAS compared to non-fluorinated analogs.
- Competing Reactions : Hydrolysis of -SO₂F to -SO₃H under aqueous conditions requires anhydrous reaction environments .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for fluorosulfonyl-containing benzoates?
Answer:
Discrepancies often arise from:
Purity Variability : Trace impurities (e.g., residual solvents or sulfonic acids) can skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
Assay Conditions : pH-dependent stability of the fluorosulfonyl group (e.g., hydrolysis in buffered solutions). Use inert conditions (e.g., DMSO stock solutions) .
Target Selectivity : Fluorosulfonyl derivatives may interact with off-target proteins. Conduct competitive binding assays with controls like methyl 4-fluorobenzoate .
Advanced Question: What computational strategies predict the interaction of this compound with biological targets?
Answer:
Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). The fluorosulfonyl group forms hydrogen bonds with catalytic zinc ions .
Molecular Dynamics (MD) : Simulate binding stability in aqueous environments. Predicted collision cross-section (CCS) values (e.g., 149.5 Ų for [M+H]⁺) validate conformational stability .
QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Fluorosulfonyl’s σₚ value (~1.2) enhances electron withdrawal, boosting affinity .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize anhydrous conditions to prevent fluorosulfonyl hydrolysis.
- Analytical Validation : Combine NMR, HRMS, and ion mobility to confirm structure and purity.
- Biological Assays : Include controls for fluorosulfonyl stability and off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
